![molecular formula C21H16N2O3 B7563146 [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the pyridine family and has a molecular weight of 389.43 g/mol.
Mecanismo De Acción
The mechanism of action of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the proliferation of cancer cells through the induction of cell cycle arrest and apoptosis. In addition, it has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. In addition, it has been studied for its potential applications in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for cancer treatment. In addition, it has also been shown to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate. One of the main areas of research is the development of new cancer treatments based on this compound. In addition, there is also potential for the development of new antibiotics based on the antibacterial activity of this compound. Furthermore, there is also potential for the development of new organic semiconductors based on the structure of this compound. Overall, the study of this compound has the potential to lead to significant advancements in various fields.
Métodos De Síntesis
The synthesis of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate involves the reaction of 4-cyanobenzaldehyde and 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-hydroxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Aplicaciones Científicas De Investigación
[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. In addition, it has also been studied for its potential applications in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors.
Propiedades
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-15(25-20-3-2-12-23-14-20)21(24)26-19-10-8-18(9-11-19)17-6-4-16(13-22)5-7-17/h2-12,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHSSUOBYYQGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7563073.png)
![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)
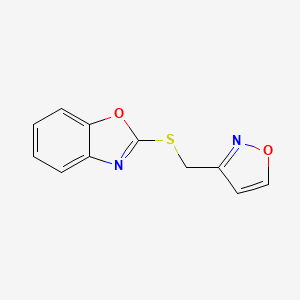
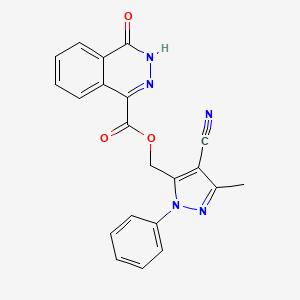
![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)
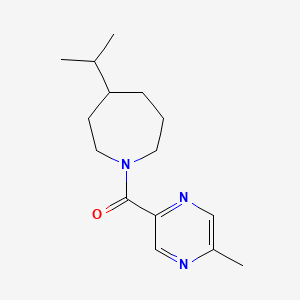
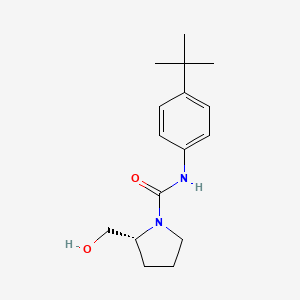
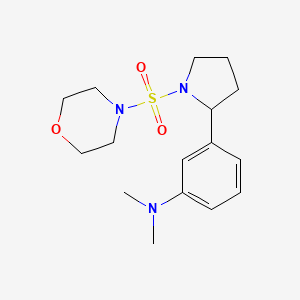
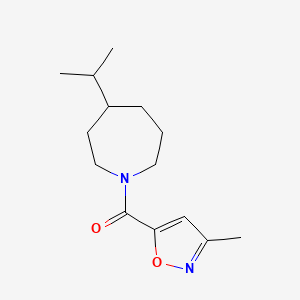
![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)
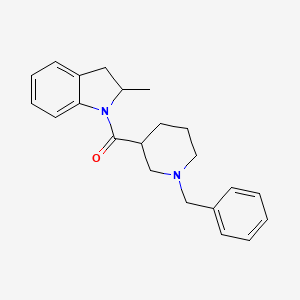
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)
![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)